3-Bromo-5-nitroquinoline
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Overview
Description
3-Bromo-5-nitroquinoline is a compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid at room temperature .
Synthesis Analysis
3-Bromoquinoline can react with mixed acid to generate this compound . Other synthesis protocols for quinoline derivatives include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H . This indicates the presence of a bromine atom at the 3rd position and a nitro group at the 5th position on the quinoline ring.Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a variety of reactions. For instance, quinoline can undergo an Ullmann-type coupling reaction where nucleophilic substitution of Br from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis of Key Intermediates in PI3K/mTOR Inhibitors
3-Bromo-5-nitroquinoline derivatives are crucial intermediates in synthesizing PI3K/mTOR inhibitors, which are significant in cancer treatment research. One example is the compound synthesized from 6-bromoquinolin-4-ol, demonstrating its potential in creating NVP-BEZ235 derivatives, a notable anticancer agent (Lei et al., 2015).
Anticancer Activity Evaluation
Studies have shown that certain this compound derivatives exhibit significant anticancer properties. For instance, research on various substituted quinoline derivatives, including 6-Bromo-5-nitroquinoline, has indicated substantial antiproliferative activity against cancer cell lines such as rat glioblastoma, human cervical cancer cells, and human adenocarcinoma, thereby underlining their potential as anticancer agents (Kul Köprülü et al., 2018).
Application in Organic Synthesis
This compound derivatives are used in organic synthesis for creating novel chelating ligands. These derivatives can undergo reactions like Friedländer condensation, forming bi- and tridentate 6-bromoquinoline derivatives, which are useful in creating compounds with high emission quantum yields (Hu et al., 2003).
Skraup-Type Synthesis of Quinolin-6-ols
In the synthesis of 3-bromoquinolin-6-ols, this compound plays a vital role. These quinolin-6-ols, carrying additional substituents at various positions, are synthesized using 2,2,3-Tribromopropanal, demonstrating the versatility of this compound in synthesizing complex organic compounds (Lamberth et al., 2014).
Development of Antitrypanosomatid Agents
In the search for antitrypanosomatid agents, 3-bromo-8-nitroquinolin-2(1H)-one, a derivative of this compound, has been used to synthesize compounds with selective antitrypanosomal activity. This underscores its utility in developing new treatments for diseases like sleeping sickness and leishmaniasis (Pedron et al., 2018).
Safety and Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions for 3-Bromo-5-nitroquinoline could involve further exploration of its synthesis methods and potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
Quinoline compounds, to which 3-bromo-5-nitroquinoline belongs, are known to interact with various biological targets due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline compounds generally interact with their targets, leading to changes at the molecular and cellular levels
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :
Result of Action
As a quinoline compound, it is likely to have diverse biological and pharmaceutical activities .
properties
IUPAC Name |
3-bromo-5-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGNJJXCTAWOIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)C(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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